![molecular formula C28H29N3OS B2786137 1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 955681-96-6](/img/structure/B2786137.png)
1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Description
The compound “1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone” is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . These derivatives have been synthesized through a multi-step procedure and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Synthesis Analysis
The synthesis of these compounds involves a multi-step procedure . The structures of the compounds were confirmed by NMR and mass spectral data . All the synthesized compounds have been evaluated for their cytotoxicity towards five human cancer cell lines of different origins .Molecular Structure Analysis
The molecular structure of these compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withtubulin , a protein that plays a crucial role in cell division .
Mode of Action
It’s worth noting that similar compounds have been found to inhibittubulin polymerization , which disrupts the formation of the mitotic spindle, thereby preventing cell division and inducing apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the cell cycle , particularly the transition from G2 to M phase. This disruption leads to cell cycle arrest and ultimately apoptosis , or programmed cell death .
Result of Action
The compound’s interaction with tubulin and subsequent disruption of the cell cycle can lead to cell death . In vitro studies of similar compounds have shown cytotoxic activity against various cancer cell lines .
properties
IUPAC Name |
2,2-diphenyl-1-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3OS/c1-20(2)23-14-9-15-24-26(23)29-28(33-24)31-18-16-30(17-19-31)27(32)25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,25H,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYFEMMEGRFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone |
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